![molecular formula C17H19NO5 B5757103 N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B5757103.png)
N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide, also known as DMAA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DMAA is a derivative of 1,3-dimethylamylamine, which is a stimulant that has been used in dietary supplements and pre-workout products. DMAA has been studied for its potential as a pharmacological agent, as well as its use in scientific research.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide has been studied for its potential applications in various fields, including pharmacology, neurochemistry, and neuroscience. In pharmacology, N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide has been investigated for its potential as a therapeutic agent for conditions such as attention-deficit/hyperactivity disorder (ADHD) and depression. In neurochemistry, N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide has been studied for its effects on neurotransmitters such as dopamine and norepinephrine. In neuroscience, N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide has been used as a research tool to investigate the mechanisms of action of various drugs and to study the effects of drugs on behavior.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide is not fully understood, but it is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide has also been shown to inhibit the reuptake of these neurotransmitters, leading to increased levels in the brain. This may contribute to its potential as a therapeutic agent for conditions such as ADHD and depression.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide has been shown to have various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to increase alertness, focus, and energy levels. These effects are believed to be due to its stimulant properties and its effects on neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide in laboratory experiments is its potential as a research tool for investigating the mechanisms of action of various drugs. Its stimulant properties may also make it useful for studying the effects of drugs on behavior. However, one limitation of using N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide in laboratory experiments is its potential for abuse and its status as a controlled substance in some jurisdictions.
Future Directions
There are several potential future directions for research on N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide. One area of interest is its potential as a therapeutic agent for conditions such as ADHD and depression. Further research is needed to determine its safety and efficacy in these applications. Another area of interest is its potential as a research tool for investigating the mechanisms of action of various drugs. Additionally, further research is needed to better understand the biochemical and physiological effects of N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide and its potential for abuse.
Synthesis Methods
The synthesis of N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide involves the reaction of 3,5-dimethoxybenzaldehyde with 4-methoxyphenol in the presence of a base, followed by the addition of acetic anhydride and hydrochloric acid. The resulting product is then purified through recrystallization. This method has been used successfully in laboratory settings to produce N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide in high yields.
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-20-13-4-6-14(7-5-13)23-11-17(19)18-12-8-15(21-2)10-16(9-12)22-3/h4-10H,11H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMKGMQOOYENGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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